7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the difluoromethyl group, and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and green chemistry principles can be employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrimidine core can interact with nucleic acids or proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound shares the difluoromethyl group and pyrazole core but differs in its overall structure and functional groups.
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Another similar compound with a difluoromethyl group and pyrazole core, used in different applications.
Uniqueness
The uniqueness of 7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22F2N6O |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H22F2N6O/c1-4-29-14(2)16(11-25-29)13-28(3)22(31)17-12-26-30-19(20(23)24)10-18(27-21(17)30)15-8-6-5-7-9-15/h5-12,20H,4,13H2,1-3H3 |
InChI Key |
BQDPFBKJBOQPTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4)C |
Origin of Product |
United States |
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